2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with methoxyphenyl, dimethyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common method includes the condensation of 2,6-diaminopyrimidin-4(3H)-one with benzaldehydes in a water/ethanol mixture . This reaction is often carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, a one-pot cascade reaction can be employed, which combines multiple reaction steps into a single process, thereby reducing the need for intermediate purification and increasing overall yield .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the conversion of carbonyl groups to alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine: This compound also targets DHFR and has shown antitumor effects.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a similar core structure, used in the synthesis of new materials.
Uniqueness
2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxyphenyl, dimethyl, and acetamide groups contributes to its distinct reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O4/c1-16-9-8-10-19(13-16)28(4)22(31)15-29-25(32)23-17(2)14-18(3)27-24(23)30(26(29)33)20-11-6-7-12-21(20)34-5/h6-14H,15H2,1-5H3 |
InChI Key |
ZMOILZQMTLDHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.